molecular formula C7H7N3 B13096615 1,2-Dihydropyrido[3,4-c]pyridazine

1,2-Dihydropyrido[3,4-c]pyridazine

Cat. No.: B13096615
M. Wt: 133.15 g/mol
InChI Key: CPELHWJBACBNLP-UHFFFAOYSA-N
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Description

1,2-Dihydropyrido[3,4-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyridine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for drug design and development.

Preparation Methods

The synthesis of 1,2-Dihydropyrido[3,4-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, or the use of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Dihydropyrido[3,4-c]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine compounds .

Scientific Research Applications

1,2-Dihydropyrido[3,4-c]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydropyrido[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various physiological effects. For instance, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent biological responses .

Comparison with Similar Compounds

1,2-Dihydropyrido[3,4-c]pyridazine can be compared with other similar heterocyclic compounds such as pyridazine, pyrimidine, and pyrazine. While all these compounds contain nitrogen atoms in their ring systems, this compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering advantages in terms of binding affinity and selectivity .

Similar compounds include:

  • Pyridazine
  • Pyrimidine
  • Pyrazine

These compounds share some structural similarities but differ in their chemical reactivity and biological activities .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

1,2-dihydropyrido[3,4-c]pyridazine

InChI

InChI=1S/C7H7N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5,9-10H

InChI Key

CPELHWJBACBNLP-UHFFFAOYSA-N

Canonical SMILES

C1=CNNC2=C1C=CN=C2

Origin of Product

United States

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